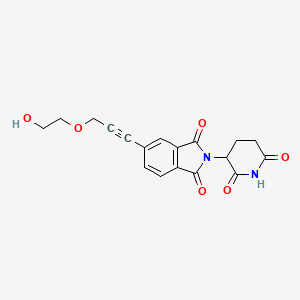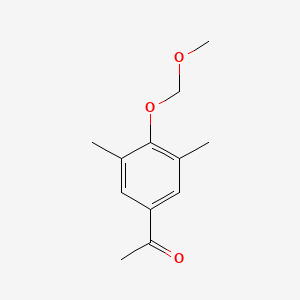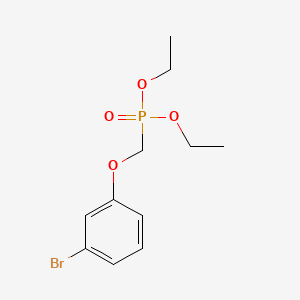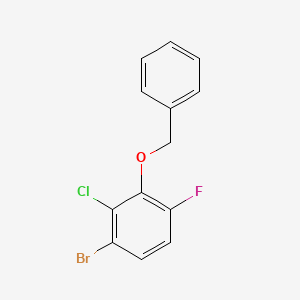
Thalidomide-5'-propargyl-PEG1-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5’-propargyl-PEG1-OH is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a propargyl group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. Thalidomide-5’-propargyl-PEG1-OH is designed to recruit cereblon, a component of the E3 ubiquitin ligase complex, to target proteins for degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5’-propargyl-PEG1-OH involves several steps, starting with the modification of thalidomide to introduce a propargyl group. This is typically achieved through a series of chemical reactions, including alkylation and coupling reactions. The propargyl group is introduced to the thalidomide molecule using propargyl bromide under basic conditions. The resulting intermediate is then coupled with PEG1-OH using standard coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to yield the final product .
Industrial Production Methods
Industrial production of Thalidomide-5’-propargyl-PEG1-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5’-propargyl-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The propargyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of triazoles and other substituted products.
Wissenschaftliche Forschungsanwendungen
Thalidomide-5’-propargyl-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins.
Biology: Employed in studies to understand protein degradation pathways and the role of cereblon in cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.
Industry: Utilized in the development of new therapeutic agents and drug discovery platforms
Wirkmechanismus
The mechanism of action of Thalidomide-5’-propargyl-PEG1-OH involves its binding to cereblon, a substrate recognition receptor for the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of specific proteins within the cell, which can be exploited for therapeutic purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-5-OH: A hydroxylated derivative of thalidomide used as a cereblon ligand.
Thalidomide-Propargyne-PEG1-COOH: A similar compound with a carboxyl group instead of a hydroxyl group.
Thalidomide-5’-Linker-Alcohol: Another derivative used in PROTAC technology with a different linker .
Uniqueness
Thalidomide-5’-propargyl-PEG1-OH is unique due to its specific propargyl modification, which allows for versatile chemical reactions, particularly in the synthesis of triazoles through CuAAC. This makes it a valuable tool in the development of PROTAC molecules and targeted protein degradation strategies .
Eigenschaften
Molekularformel |
C18H16N2O6 |
|---|---|
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-5-[3-(2-hydroxyethoxy)prop-1-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16N2O6/c21-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)20(17(12)24)14-5-6-15(22)19-16(14)23/h3-4,10,14,21H,5-9H2,(H,19,22,23) |
InChI-Schlüssel |
GIJLYAIHXAIQPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)




![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)


![[Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)
